molecular formula C7H9N5S B14003589 6-ethylsulfanyl-7H-purin-2-amine CAS No. 63071-69-2

6-ethylsulfanyl-7H-purin-2-amine

Cat. No.: B14003589
CAS No.: 63071-69-2
M. Wt: 195.25 g/mol
InChI Key: KRXMITYZHADTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethylsulfanyl-7H-purin-2-amine is a purine derivative that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethylsulfanyl-7H-purin-2-amine typically involves the reaction of 2-chloropurine with ethyl mercaptan under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethylsulfanyl-7H-purin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-ethylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-ethylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the proliferation of cancer cells and the replication of viruses. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .

Comparison with Similar Compounds

Similar Compounds

    Azathioprine: A purine derivative with immunosuppressive properties.

    6-mercaptopurine: Another purine analog used in the treatment of leukemia.

    Thioguanine: A purine analog with anticancer activity.

Uniqueness

6-ethylsulfanyl-7H-purin-2-amine is unique due to its ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability compared to other purine derivatives .

Properties

CAS No.

63071-69-2

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

6-ethylsulfanyl-7H-purin-2-amine

InChI

InChI=1S/C7H9N5S/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)

InChI Key

KRXMITYZHADTDI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.